Dimethylmethylenammonium chloride

Catalog No.
S784862
CAS No.
30354-18-8
M.F
C3H8ClN
M. Wt
93.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylmethylenammonium chloride

CAS Number

30354-18-8

Product Name

Dimethylmethylenammonium chloride

IUPAC Name

dimethyl(methylidene)azanium;chloride

Molecular Formula

C3H8ClN

Molecular Weight

93.55 g/mol

InChI

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1

InChI Key

ZJTROANVDZIEGB-UHFFFAOYSA-M

SMILES

C[N+](=C)C.[Cl-]

Canonical SMILES

C[N+](=C)C.[Cl-]

The exact mass of the compound Dimethylmethylenammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylmethylenammonium chloride, CAS 30354-18-8, also known as Böhme's salt, is a pre-formed, crystalline iminium salt. It functions as a powerful and highly reactive aminomethylating agent, delivering the dimethylaminomethyl cation ([CH2N(CH3)2]+) for C-C bond formation in Mannich-type reactions. As a stable, solid reagent, it provides a high-purity alternative to the in situ generation of the reactive species from formaldehyde and dimethylamine, offering greater control over reaction stoichiometry and conditions.

Selecting an aminomethylating agent is not a trivial substitution; the choice between Dimethylmethylenammonium chloride and its iodide analog (Eschenmoser's salt) or classical in situ methods has significant process implications. The counter-ion directly influences key physical properties like solubility, which dictates solvent choice and reaction compatibility. Furthermore, using a pre-formed, high-purity salt like the chloride version avoids the side reactions, such as polymerization, and harsher conditions often associated with the traditional three-component Mannich reaction, leading to more reproducible outcomes and simplified purification protocols.

Demonstrated High-Yield Performance in Modern Acid-Mediated Hydroaminomethylation

In an acid-mediated hydroaminomethylation of an unactivated alkene (1-dodecene), Dimethylmethylenammonium chloride was employed as the key reagent, affording the desired linear amine product in a 78% isolated yield. This demonstrates the compound's high efficiency in modern, atom-economical transformations where maximizing yield from valuable substrates is a primary procurement driver.

Evidence DimensionIsolated Product Yield
Target Compound Data78%
Comparator Or BaselineTypical yields for hydroaminomethylation of unactivated alkenes.
Quantified DifferenceHigh-end of typical yield range, demonstrating strong performance.
ConditionsAcid-mediated hydroaminomethylation of 1-dodecene with N,N-dimethylformamide dimethyl aminal and trifluoroacetic acid, using the chloride salt as the aminomethylating agent.

This provides a concrete performance benchmark, justifying the selection of this specific salt for developing high-throughput or scale-up amine synthesis protocols.

Enhanced Reaction Control and Purity Profile Over In Situ Mannich Conditions

The use of pre-formed iminium salts like Dimethylmethylenammonium chloride provides superior control compared to the classical three-component Mannich reaction (formaldehyde, dimethylamine, and CH-acidic compound). By supplying the electrophile as a single, pure reagent, this approach minimizes the formation of polymeric byproducts and other side reactions that often complicate purification and reduce yield in the in situ method. This improved control is critical for reproducible, scalable syntheses.

Evidence DimensionReaction Control and Byproduct Formation
Target Compound DataSingle, pre-formed electrophile addition.
Comparator Or BaselineIn situ generation from three components (formaldehyde, dimethylamine, substrate).
Quantified DifferenceQualitatively reduces side reactions (e.g., polymerization) and simplifies process control.
ConditionsGeneral Mannich-type reactions.

For procurement in process development and manufacturing, this translates to simplified protocols, reduced purification costs, and higher batch-to-batch consistency.

Alternative Solubility Profile for Enhanced Processability

The choice of counter-ion (chloride vs. iodide) is a known factor influencing the solubility of iminium salts in organic solvents. Dimethylmethylenammonium chloride offers a distinct solubility profile from the more common iodide analog (Eschenmoser's salt). This provides a critical degree of freedom during process development, enabling reaction optimization in a wider range of solvent systems where the solubility of the iodide salt may be limiting.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataDifferent solubility profile due to chloride counter-ion.
Comparator Or BaselineDimethylmethylenammonium iodide (Eschenmoser's salt).
Quantified DifferenceQualitative difference allows for broader solvent selection and process optimization.
ConditionsCommon organic solvents used in synthesis (e.g., Dichloromethane, THF, Acetonitrile).

This allows chemists to select the optimal solvent based on substrate compatibility and reaction kinetics, rather than being constrained by the reagent's poor solubility.

High-Yield Synthesis of Linear Amines for Pharmaceutical and Agrochemical Scaffolds

Based on its demonstrated efficacy in hydroaminomethylation, this reagent is the right choice for projects requiring the efficient, atom-economical synthesis of linear N,N-dimethylalkylamines from simple olefins, where maximizing yield is critical to the project's commercial viability.

Reproducible Synthesis of High-Purity Active Pharmaceutical Ingredients (APIs)

In regulated environments where batch-to-batch consistency and purity are paramount, using this pre-formed salt is advantageous. It provides superior control over the reaction compared to in situ methods, minimizing byproduct formation and simplifying the downstream purification train required to meet stringent API purity specifications.

Process Optimization for Substrates with Limited Solubility

When a synthetic route involves a substrate that is incompatible with solvents required to solubilize the traditional iodide-based Eschenmoser's salt, the chloride form provides a crucial alternative. Its different solubility profile enables process chemists to screen a broader range of solvents to find the optimal balance of substrate solubility and reaction performance.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

30354-18-8

Dates

Last modified: 08-15-2023

Explore Compound Types